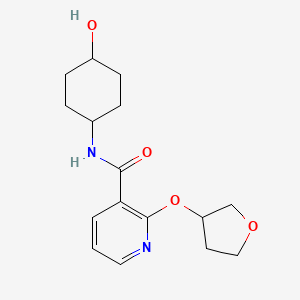
N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its therapeutic potential. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues.
作用機序
N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory, analgesic, and anti-cancer effects (Pacher et al., 2006). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to activate the CB2 receptor in a dose-dependent manner, leading to downstream signaling pathways that mediate its therapeutic effects (Gertsch et al., 2010).
Biochemical and Physiological Effects:
Activation of the CB2 receptor by N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation (Gertsch et al., 2010). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation (Zhang et al., 2017). In addition, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission, in animal models of neuropathic pain (Guindon et al., 2013).
実験室実験の利点と制限
One advantage of using N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells and peripheral tissues. However, one limitation of using N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its relatively low potency compared to other CB2 agonists, which may require higher concentrations for therapeutic effects (Gertsch et al., 2010).
将来の方向性
There are several future directions for research on N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of various cancer cell lines (McHugh et al., 2010; Xu et al., 2012). Another area of interest is its potential use in the treatment of neuroinflammatory and neurodegenerative diseases, as it has been shown to reduce the activation of microglia in animal models (Zhang et al., 2017). Finally, further research is needed to optimize the synthesis and potency of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide for use in therapeutic applications.
Conclusion:
In conclusion, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases, including inflammation, pain, and cancer. Its selectivity for the CB2 receptor allows for more specific targeting of immune cells and peripheral tissues, but its relatively low potency may require higher concentrations for therapeutic effects. Further research is needed to optimize the synthesis and potency of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide for use in therapeutic applications, as well as to explore its potential use in the treatment of cancer and neuroinflammatory and neurodegenerative diseases.
合成法
The synthesis of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 4-bromoaniline with cyclohexanone to form 4-bromocyclohexanone. This intermediate is then reacted with 3-tetrahydrofuranyl lithium to form the corresponding alcohol, which is subsequently converted to the corresponding tosylate. The tosylate is then reacted with 2-amino-3-pyridinecarboxylic acid to form N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (Atwood et al., 2008).
科学的研究の応用
N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis (Gertsch et al., 2010; Izzo et al., 2012). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to reduce pain in animal models of neuropathic pain and bone cancer pain (Guindon et al., 2013; Zhang et al., 2017). In addition, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines (McHugh et al., 2010; Xu et al., 2012).
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-12-5-3-11(4-6-12)18-15(20)14-2-1-8-17-16(14)22-13-7-9-21-10-13/h1-2,8,11-13,19H,3-7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDEBCDJSGFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

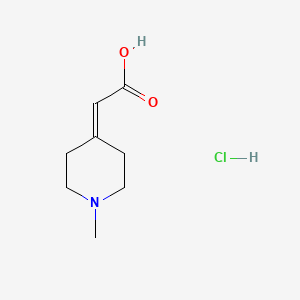
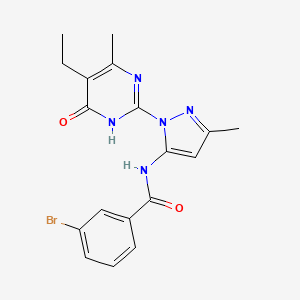
![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)




![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)
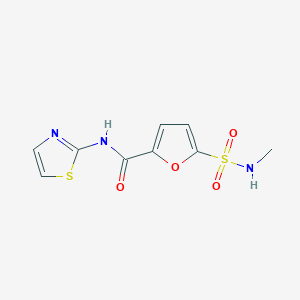
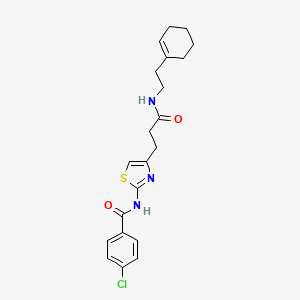


![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)